REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:7])[CH2:6][O:5][CH:4]=[N:3]1.[CH3:8][I:9]>>[I-:9].[CH3:8][N+:3]1[C:2]([CH3:7])([CH3:1])[CH2:6][O:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.58 mmol
|
Type
|
reactant
|
Smiles
|
CC1(N=COC1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+]1=COCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |